molecular formula C12H15N5S2 B603725 N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine CAS No. 1282097-38-4

N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine

Cat. No.: B603725
CAS No.: 1282097-38-4
M. Wt: 293.4g/mol
InChI Key: FOXXUWNJCUOPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. For instance, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with suitable aldehydes or ketones in the presence of a catalyst like piperidine can yield the desired product . The reaction is usually carried out in refluxing ethanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like urease by binding to their active sites, thereby preventing the hydrolysis of urea . This inhibition can disrupt the metabolic processes of urease-positive microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine is unique due to its specific combination of triazole and thiadiazole rings, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1282097-38-4

Molecular Formula

C12H15N5S2

Molecular Weight

293.4g/mol

IUPAC Name

N-ethyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C12H15N5S2/c1-3-16(4-2)8-10-13-14-12-17(10)15-11(19-12)9-6-5-7-18-9/h5-7H,3-4,8H2,1-2H3

InChI Key

FOXXUWNJCUOPMR-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CS3

Origin of Product

United States

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